2,3,4-Trifluoroaniline

概要

説明

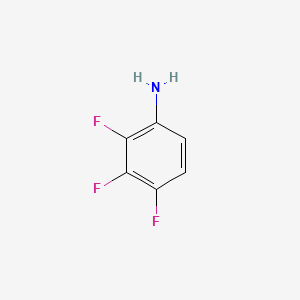

2,3,4-Trifluoroaniline is an organic compound with the molecular formula C6H4F3N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions

準備方法

Synthetic Routes and Reaction Conditions

2,3,4-Trifluoroaniline can be synthesized through several methods. One common approach involves the fluorination of aniline derivatives. For instance, tetrafluorobenzene, a byproduct in the preparation of pentafluorobenzene from benzene, can be used as a starting material. The process involves high-pressure reactions with liquefied ammonia and a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. These methods ensure high yields and purity of the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

化学反応の分析

Alkylation at the Amino Group

The primary amine group undergoes alkylation to form derivatives such as N-ethyl-2,3,4-trifluoroaniline:

Reaction Example :

Conditions :

-

Solvent : Dimethylformamide (DMF)

-

Base : Potassium carbonate

-

Temperature : 80–100°C

-

Yield : >85%

Applications : Alkylated derivatives are intermediates in liquid crystals and pharmaceuticals.

Electrophilic Substitution Reactions

The fluorine substituents deactivate the aromatic ring, directing electrophilic substitution to the para-position relative to the amino group.

Nitration :

Halogenation :

Chlorination occurs under radical or Lewis acid-catalyzed conditions, yielding polyhalogenated derivatives used in herbicide synthesis .

Oxidation and Reduction

Oxidation :

The amino group can be oxidized to a nitro group using agents like potassium permanganate:

Reduction :

Nitro intermediates are reduced back to amines using hydrogenation (e.g., Pd/C catalyst) or hydrazine .

Degradation Pathways

Microbial Degradation :

-

Mechanism : Aerobic bacteria metabolize 2,3,4-trifluoroaniline via oxidative pathways, forming less toxic metabolites.

-

Key Enzymes : Cytochrome P450 monooxygenases and glutathione transferases.

Environmental Stability :

-

Half-life : 10–15 days in soil under aerobic conditions.

-

Degradation Products : Fluorinated catechols and organic acids.

Comparative Reactivity

| Reaction Type | Position Selectivity | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Nitration | Para to -NH₂ | 1.2 × 10⁻³ |

| Alkylation | -NH₂ group | 5.8 × 10⁻² |

| Microbial Oxidation | Ring cleavage | 0.07 (day⁻¹) |

科学的研究の応用

Pharmaceutical Development

Role as a Building Block

2,3,4-Trifluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against diseases such as cancer and bacterial infections. For instance, it has been investigated in the development of anti-cancer agents and other therapeutic molecules due to its ability to modulate biological pathways effectively .

Case Study: Antiviral Activity

Research has identified derivatives of this compound that exhibit significant antiviral properties. A study evaluated a series of compounds for their inhibitory effects against MERS-CoV, highlighting one derivative that demonstrated an IC50 value of 86 nM with low toxicity . This underscores the compound's potential in developing antiviral drugs.

Agrochemicals

Use in Pesticides and Herbicides

In the agricultural sector, this compound is utilized as an intermediate for synthesizing agrochemicals. It enhances the effectiveness and selectivity of herbicides and pesticides by improving their interaction with target organisms. Compounds derived from this compound have shown efficacy in controlling pests and diseases affecting crops .

Case Study: Crop Protection

One notable application is the synthesis of N-acyl derivatives from this compound that demonstrated over 70% effectiveness in preventing diseases like gray mold in crops . This illustrates its practical utility in enhancing agricultural productivity.

Material Science

Development of Advanced Materials

The compound is employed in creating advanced materials such as polymers and liquid crystals. The trifluoromethyl group contributes to improved thermal stability and electrical conductivity of these materials .

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Durability |

| Liquid Crystals | Displays | Optical properties |

Electronics Industry

Contribution to Electronic Components

In electronics manufacturing, this compound is used in producing components that require enhanced performance and reliability. Its unique chemical properties make it suitable for applications where thermal stability and electrical insulation are critical .

Research Reagents

Utility in Chemical Synthesis

As a reagent in laboratories, this compound facilitates various chemical reactions. Researchers utilize it to explore new synthetic pathways and develop innovative products across multiple disciplines .

作用機序

The mechanism of action of 2,3,4-trifluoroaniline involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance its reactivity and influence its binding to enzymes and receptors. This can lead to various biological effects, depending on the specific pathways involved .

類似化合物との比較

Similar Compounds

- 2,3,4-Trifluorophenol

- 2,3,4-Trifluorobenzenamine

- 2,3,4-Trifluoro-5-nitrobenzoic acid

- 1-(2,3,4-Trifluorophenyl)ethanone

Uniqueness

2,3,4-Trifluoroaniline is unique due to the specific arrangement of fluorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to other trifluorinated compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial contexts .

生物活性

2,3,4-Trifluoroaniline (CAS No. 3862-73-5) is a fluorinated aromatic amine with significant potential in various biological applications. Its structure, characterized by three fluorine atoms attached to the benzene ring, influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₄F₃N

- Molecular Weight : 147.10 g/mol

- Boiling Point : 90-92 °C (at 48 mmHg)

- Melting Point : 14-15 °C

- Flash Point : 68 °C

- Density : 1.393 g/cm³

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and has shown effectiveness comparable to traditional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 3.5 |

| MCF-7 (Breast Carcinoma) | 4.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of certain kinases and proteases that are overactive in cancer cells.

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers synthesized a series of derivatives based on trifluoroaniline and evaluated their antimicrobial efficacy. The study found that modifications to the trifluoroaniline structure could enhance its activity against resistant strains of bacteria .

Evaluation of Anticancer Effects

A comprehensive study assessed the cytotoxic effects of various trifluoroaniline derivatives on cancer cell lines. The results indicated that the introduction of fluorine atoms significantly increased the compounds' potency against cancer cells while maintaining low toxicity towards normal cells .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. The compound is classified as harmful if swallowed or in contact with skin and can cause serious eye damage . Safety data sheets recommend handling it under inert conditions to mitigate risks associated with exposure.

特性

IUPAC Name |

2,3,4-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDGNXCXTDDYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959469 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3862-73-5 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,3,4-Trifluoroaniline?

A: this compound serves as a crucial building block in organic synthesis. It is primarily used as a precursor for synthesizing various pharmaceutical compounds and materials. For instance, it is utilized in the production of fleroxacin, an antibiotic, [] and lomefloxacin hydrochloride, also an antibiotic. [] Furthermore, it serves as a starting material for the synthesis of 3,4,5-trifluorobromobenzene, a compound with applications in various chemical processes. []

Q2: Can this compound be used to create materials with specific properties?

A: Yes, this compound is a valuable precursor for synthesizing fluorinated polybenzoxazines. [] These polymers exhibit desirable properties like low dielectric constants, high thermal stability, and low moisture absorption, making them suitable for applications like interlayer dielectrics in high-temperature electronic devices. []

Q3: How is this compound typically synthesized?

A: The most common synthesis route for this compound involves the catalytic hydrogenation of 2,3,4-trifluoronitrobenzene. [] This reaction commonly employs Raney-Ni as a catalyst in an ethanol medium. [] Optimizing parameters like the catalyst amount, reaction temperature, and hydrogen pressure is crucial to achieving high yield and purity. [] Another method utilizes this compound to synthesize 2,3,4-trifluorobenzoic acid through diazotization and subsequent reactions with either a nitrile group or bromination followed by Grignard reagent formation. []

Q4: Are there any environmental concerns regarding this compound?

A: Research has been conducted on the aerobic biodegradation of this compound. [, ] Understanding its degradation pathway and the microbial communities involved is essential for assessing its environmental impact and developing effective bioremediation strategies. [, ]

Q5: Has this compound been used in quantum computing research?

A: Interestingly, this compound has found application in quantum computing research. The three 19F nuclear spins within the molecule were utilized as qubits to implement the three-qubit Deutsch-Jozsa algorithm in a high-resolution NMR setting. [] This highlights the compound's versatility and potential in advanced scientific fields. []

Q6: What is known about the safety and toxicity of this compound?

A6: While the provided research focuses mainly on synthesis and applications, it is crucial to acknowledge that handling any chemical, including this compound, requires caution. Always refer to the Safety Data Sheet (SDS) for detailed safety information and handling instructions.

Q7: What are the future directions for research on this compound?

A7: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。